N-Acetyl-6-chloro-D-tryptophan

Description

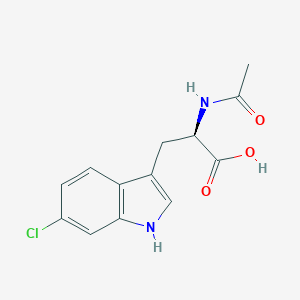

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512178 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56777-76-5 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Acetyl 6 Chloro D Tryptophan

Chemoenzymatic Synthesis of N-Acetyl-6-chloro-D-tryptophan and its Enantiomers

Chemoenzymatic strategies combine the selectivity of biological catalysts with the practicality of chemical reactions to produce chiral compounds like this compound. These methods are particularly valued for establishing the correct stereochemistry at the alpha-carbon.

The most common chemoenzymatic route to optically pure this compound begins with a racemic mixture of N-acetyl-6-chloro-DL-tryptophan, which is then subjected to enzymatic kinetic resolution. This technique exploits the high stereoselectivity of certain enzymes, which act on only one enantiomer of the racemic substrate.

Acylases, particularly aminoacylases, are widely used for this purpose. These enzymes selectively catalyze the hydrolysis of the N-acyl group from the L-enantiomer, leaving the D-enantiomer unmodified. google.com The reaction mixture then contains L-6-chlorotryptophan and the desired this compound. These two compounds have different chemical properties (the former being a free amino acid, the latter an N-protected one), which allows for their straightforward separation using standard techniques like extraction or chromatography.

The general process is as follows:

A racemic mixture of N-acetyl-6-chloro-DL-tryptophan is dissolved in an aqueous buffer.

An acylase enzyme (e.g., from Aspergillus oryzae) is added. google.com

The enzyme specifically hydrolyzes N-acetyl-6-chloro-L-tryptophan to L-6-chlorotryptophan and acetate.

The this compound remains unreacted.

The reaction is terminated, and the product mixture is separated to isolate the pure this compound.

Lipases are another class of enzymes that can be employed for kinetic resolution, often catalyzing enantioselective transesterification or hydrolysis reactions. researchgate.netmdpi.com

| Enzyme Class | Typical Source Organism | Reaction Type | Selectivity |

|---|---|---|---|

| Aminoacylase | Aspergillus oryzae | Hydrolysis | L-enantiomer |

| Lipase | Candida rugosa | Transesterification / Hydrolysis | Enantiomer-dependent |

More advanced biocatalytic methods aim to synthesize the D-amino acid directly, bypassing the need for resolution of a racemate. These approaches often involve multi-enzyme cascades using engineered proteins. manchester.ac.uknih.gov A prominent strategy involves a one-pot, multi-step enzymatic process starting from the 6-chloroindole (B17816) precursor. researchgate.net

This cascade can be designed as follows:

L-Tryptophan Synthesis : Tryptophan synthase (TrpS), an enzyme known for its ability to form a C-C bond between indole (B1671886) and serine, is used. nih.gov It condenses 6-chloroindole with L-serine to produce L-6-chlorotryptophan.

Oxidative Deamination : An L-amino acid deaminase (LAAD) selectively converts the newly formed L-6-chlorotryptophan into its corresponding α-keto acid, 3-(6-chloro-1H-indol-3-yl)pyruvic acid.

Stereoselective Transamination : An engineered D-aminotransferase (D-ATA) then catalyzes the final step, transferring an amino group from a donor (like D-alanine) to the α-keto acid to produce the final D-6-chlorotryptophan with high enantiomeric excess (>99%). researchgate.net

This method is highly efficient and atom-economical, producing the desired D-enantiomer directly from simple precursors. manchester.ac.ukepa.gov

| Enzyme | Abbreviation | Function in Cascade | Substrate(s) |

|---|---|---|---|

| Tryptophan Synthase | TrpS | C-C bond formation | 6-chloroindole, L-serine |

| L-amino acid deaminase | LAAD | Stereoinversion (Step 1) | L-6-chlorotryptophan |

| D-aminotransferase | D-ATA | Stereoinversion (Step 2) | α-keto acid, D-amino donor |

Chemical Synthesis Routes for this compound

Purely chemical methods provide an alternative pathway, typically involving the construction of the tryptophan skeleton from a halogenated precursor followed by acylation.

The synthesis of the core amino acid structure, 6-chloro-D-tryptophan, often starts with 6-chloroindole. sigmaaldrich.com Various established methods for tryptophan synthesis can be adapted for this purpose. One common approach involves the reaction of 6-chloroindole with a protected serine derivative, such as N-acetyl-D-serine, under conditions that facilitate the β-substitution reaction to form the tryptophan side chain. Other methods may involve the alkylation of 6-chloroindole with a suitable three-carbon electrophile containing the protected amino and carboxyl functionalities.

Once D-6-chlorotryptophan is obtained, the final step is the N-acetylation of the primary amino group. This is a standard transformation in amino acid chemistry. The reaction is typically carried out by treating D-6-chlorotryptophan with an acetylating agent.

Common reagents for this purpose include acetic anhydride (B1165640) or acetyl chloride. ias.ac.in The reaction is often performed under basic conditions (Schotten-Baumann reaction) using an aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to neutralize the acid byproduct and deprotonate the amino group, enhancing its nucleophilicity. google.com Alternatively, the reaction can be run in organic solvents like acetic acid or in environmentally benign media such as brine. ias.ac.in Careful control of pH and temperature is crucial to ensure selective acetylation of the α-amino group without modifying other parts of the molecule. nih.gov

| Reagent | Typical Conditions | Byproduct |

|---|---|---|

| Acetic Anhydride | Aqueous base (e.g., NaHCO3) or Acetic Acid | Acetic Acid |

| Acetyl Chloride | Aqueous base or Brine with a base | Hydrochloric Acid (HCl) |

Derivatization and Functionalization of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules. The functional groups present—the carboxylic acid, the N-acetyl group, and the chlorinated indole ring—offer multiple sites for further chemical modification.

Carboxylic Acid Group : The carboxylate can be converted into esters, amides, or acid chlorides. This allows for its incorporation into peptide chains or conjugation to other molecules.

Indole Ring : The chlorine atom at the C6 position makes the indole ring electron-deficient compared to unsubstituted tryptophan. While the C3 position is blocked, the other positions on the indole nucleus (C2, C4, C5, C7) are available for electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The chlorine atom itself can potentially participate in transition-metal-catalyzed cross-coupling reactions to introduce new functionalities. Halogenated tryptophans are known precursors for the synthesis of halogenated alkaloid analogues. nih.gov

N-H of the Indole : The indole nitrogen can be alkylated or protected with various groups to modify the electronic properties and steric profile of the molecule.

These derivatization strategies enable the use of this compound as a scaffold to generate libraries of compounds for screening in drug discovery and as probes for biochemical studies.

Peptide Synthesis Incorporating this compound

The incorporation of non-natural amino acids, such as this compound, into peptide chains is a key strategy for developing peptides with enhanced stability, unique conformations, and novel biological activities. The D-configuration, in particular, can confer resistance to enzymatic degradation.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides containing such modified amino acids. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General SPPS Protocol for Incorporating this compound:

A typical SPPS cycle for incorporating this compound would involve the following steps:

Resin Preparation: An appropriate resin, such as a 2-chlorotrityl chloride or Wang resin, is chosen based on the desired C-terminal functionality (acid or amide). The resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.

Coupling of this compound: The free carboxyl group of this compound is activated to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide. This activation is achieved using a variety of coupling reagents.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers.

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. Several classes of coupling reagents are commonly employed in SPPS.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Widely used, but the byproduct of DCC (dicyclohexylurea) is insoluble and can be difficult to remove in SPPS. DIC is preferred for SPPS as its urea (B33335) byproduct is more soluble. Often used with additives like HOBt to suppress racemization. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Highly efficient and less prone to causing racemization compared to carbodiimides alone. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Among the most popular and effective coupling reagents for SPPS. They react rapidly and with low levels of racemization. HATU is particularly effective for coupling sterically hindered amino acids. |

While specific studies detailing the incorporation of this compound are not abundant in publicly available literature, the principles of SPPS are well-established and applicable. The acetyl group on the N-terminus of the tryptophan derivative means it would typically be incorporated as the final N-terminal residue of a peptide, unless it is removed post-synthesis to allow for further elongation.

In a related context, the enzymatic incorporation of N-chloroacetyl-D-tryptophan has been demonstrated in a reprogrammed in vitro translation system. This highlights the biological machinery's tolerance for such modified amino acids and suggests the potential for chemo-enzymatic approaches in peptide synthesis.

Conversion to Other Bioactive Intermediates and Chiral Building Blocks

This compound serves as a valuable chiral precursor for the synthesis of other bioactive molecules, particularly tryptamine (B22526) derivatives and more complex alkaloids. The key chemical transformations often involve the deacetylation of the amine and decarboxylation of the carboxylic acid.

Synthesis of 6-chloro-D-tryptamine:

A primary transformation of this compound is its conversion to 6-chloro-D-tryptamine. This can be achieved through a two-step process:

Deacetylation: The N-acetyl group can be removed under basic or acidic conditions to yield 6-chloro-D-tryptophan.

Decarboxylation: The resulting amino acid can then be decarboxylated to produce 6-chloro-D-tryptamine. This step can be performed chemically, often at high temperatures in a high-boiling solvent, or enzymatically using a tryptophan decarboxylase enzyme.

The resulting 6-chloro-D-tryptamine is a key intermediate for the synthesis of various bioactive compounds. Tryptamines are known to interact with a range of biological targets, and the presence of the chloro substituent can significantly alter the pharmacological properties of the molecule, including its binding affinity and metabolic stability.

Use as a Chiral Building Block in Alkaloid Synthesis:

Tryptophan and its derivatives are well-established precursors in the biosynthesis and chemical synthesis of a vast array of indole alkaloids. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not readily found in the literature, its potential as a chiral building block is evident. The D-configuration and the halogenated indole ring offer a unique starting point for creating analogs of known alkaloids or entirely new molecular scaffolds.

The general strategy would involve initial modifications, such as deacetylation and decarboxylation to form 6-chloro-D-tryptamine, followed by reactions that build the characteristic ring systems of different alkaloid families. For instance, Pictet-Spengler reactions with aldehydes or ketones could be employed to construct β-carboline skeletons, which are common motifs in many indole alkaloids.

The table below outlines potential transformations and the resulting classes of bioactive compounds that could be accessed from this compound.

| Starting Material | Transformation(s) | Resulting Intermediate/Building Block | Potential Bioactive Compound Classes |

| This compound | 1. Deacetylation 2. Decarboxylation | 6-chloro-D-tryptamine | Tryptamine derivatives, β-carboline alkaloids, Ergot alkaloid analogs |

| This compound | 1. Deacetylation | 6-chloro-D-tryptophan | Precursor for peptide natural products, Chiral ligands for asymmetric synthesis |

The development of efficient synthetic routes from this compound to these and other bioactive molecules remains an active area of research, driven by the continuous search for new therapeutic agents with improved efficacy and pharmacological profiles.

Biological and Biochemical Activities of N Acetyl 6 Chloro D Tryptophan

Enzyme Inhibition Studies of N-Acetyl-6-chloro-D-tryptophan

The primary enzymatic interactions of this compound and its related chlorinated analogs are centered on the metabolic pathways of tryptophan.

Inhibition of Tryptophan-Utilizing Enzymes

While specific data on the broad inhibition of all tryptophan-utilizing enzymes by this compound is not extensively detailed in the available literature, its most significant interactions are observed within the kynurenine (B1673888) pathway, which is the principal route for tryptophan catabolism.

Modulatory Effects on Kynurenine Pathway Enzymes (e.g., Indoleamine 2,3-dioxygenase)

This compound and its analogs serve as modulators of the kynurenine pathway, a critical metabolic route for tryptophan. The initial and rate-limiting step of this pathway is catalyzed by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) nih.govnih.gov.

Research on the related compound, 6-chlorotryptophan, demonstrates that it functions as an inhibitor of quinolinate synthesis within this pathway nih.gov. It attenuates the formation of L-kynurenine and is itself metabolized by the pathway's enzymes to form downstream products such as 4-chlorokynurenine and 7-chlorokynurenate nih.gov. This indicates that 6-chlorotryptophan acts as a substrate for enzymes like IDO, leading to altered pathway dynamics. Chlorinated tryptophan analogs are recognized for their potential to modulate the kynurenine pathway, in part by inhibiting IDO mdpi.com. By modifying the activity of these initial enzymes, these compounds can influence the levels of neuroactive downstream metabolites.

| Compound | Observed Effect | Metabolites Formed | Reference |

|---|---|---|---|

| 6-Chlorotryptophan | Attenuated formation of L-kynurenine and kynurenate. Inhibited downstream quinolinate synthesis. | 4-chlorokynurenine, 7-chlorokynurenate | nih.gov |

Effects on Aminotransferase Activities

There is a lack of direct scientific literature detailing the specific effects of this compound on the activity of aminotransferase enzymes, such as kynurenine aminotransferase.

Cellular and Molecular Interaction Profiles

The interactions of this compound at the cellular level are characterized by specific receptor binding profiles and distinct neuromodulatory effects that are highly dependent on its stereochemistry.

Receptor Binding and Antagonistic Activities (e.g., Neurokinin 1 Receptor)

Historically, N-acetyl-tryptophan derivatives were often cited as antagonists of the Neurokinin 1 (NK1) receptor, which binds the neuropeptide Substance P nih.govnih.gov. However, recent and direct biochemical evidence has corrected this widespread assumption for the parent N-acetyl-L-tryptophan compound.

A 2022 study employing a radioligand receptor binding assay found that N-acetyl-L-tryptophan (NAT) displays no significant binding to either human or rat NK1 receptors, even at millimolar concentrations nih.gov. This finding indicates that the repeated claim of NAT being an NK1 receptor antagonist is an error nih.gov. While certain modified derivatives, such as N-acyl-L-tryptophan benzyl esters, have been shown to be potent NK1 antagonists, this activity is not inherent to the N-acetyl-tryptophan scaffold itself nih.gov. Given the definitive lack of binding for the L-isomer, there is no current evidence to support that this compound would act as an antagonist at the Neurokinin 1 receptor.

Neuroprotective and Neuromodulatory Effects

The potential for neuroprotection by N-acetyl-tryptophan is strictly dependent on its isomeric form. Studies have demonstrated a clear divergence in the biological activity between the L- and D-isomers.

In cellular models of amyotrophic lateral sclerosis (ALS), N-acetyl-L-tryptophan (L-NAT) was shown to be neuroprotective, rescuing motor neuron-like cells from cell death nih.gov. The racemic mixture, N-acetyl-DL-tryptophan, also conferred protection, an effect attributed entirely to the L-isomer nih.govcaymanchem.com. In stark contrast, N-acetyl-D-tryptophan (D-NAT) was found to have no protective effect in the same experimental models nih.gov. The neuroprotective mechanism of the L-isomer is linked to its ability to inhibit the mitochondrial release of pro-apoptotic factors like cytochrome c and subsequent activation of apoptotic pathways nih.govpeerj.com. The absence of this activity in the D-isomer underscores a critical structure-activity relationship for this class of compounds.

| Compound | Neuroprotective Effect | Reference |

|---|---|---|

| N-acetyl-L-tryptophan (L-NAT) | Protective | nih.gov |

| N-acetyl-D-tryptophan (D-NAT) | No Protective Effect | nih.gov |

| N-acetyl-DL-tryptophan (Racemic) | Protective | nih.govcaymanchem.com |

Antiproliferative and Anti-infective Studies (e.g., Trypanocidal Activity)

While specific studies on the antiproliferative and anti-infective activities of this compound are not extensively documented in publicly available research, the activities of related halogenated and N-acetylated tryptophan derivatives provide insights into its potential biological functions.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of compounds. The introduction of a chlorine atom to the indole (B1671886) ring of tryptophan can alter its electronic properties and hydrophobicity, potentially leading to increased efficacy or novel mechanisms of action. For instance, various indole derivatives containing a chlorine atom have been investigated for their antiproliferative effects. Studies have shown that certain 5-chloro-indole-2-carboxylate derivatives can act as potent inhibitors of pathways involved in cancer cell proliferation, such as the EGFR and BRAF kinase pathways mdpi.com. While these compounds are structurally different from this compound, they highlight the potential for chlorinated indole scaffolds to exhibit anticancer activity.

In the realm of anti-infective agents, tryptophan analogues have been explored for their activity against various pathogens. Notably, halogenated L-tryptophan analogues have demonstrated trypanocidal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis researchgate.net. The exact mechanism of these analogues is still under investigation, with some research suggesting it may not be related to the inhibition of the parasite's monoamine oxidase as initially thought researchgate.netnih.gov. The N-acetylation of tryptophan can also influence its biological activity. For example, N-acetyl-L-tryptophan has been shown to have neuroprotective effects medchemexpress.com.

Given these precedents, this compound represents a compound of interest for further investigation into its antiproliferative and anti-infective properties. The combination of N-acetylation and chlorination may lead to unique biological activities.

Table 1: Antiproliferative and Anti-infective Potential of Related Tryptophan Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action (where known) |

|---|---|---|

| Chloro-indole derivatives | Antiproliferative | Inhibition of EGFR and BRAF kinase pathways |

| Halogenated L-tryptophan analogues | Trypanocidal | Mechanism under investigation; may not involve monoamine oxidase inhibition |

| N-acetyl-L-tryptophan | Neuroprotective | Antagonist of the neurokinin-1 receptor (NK-1R) and inhibitor of cytochrome c release |

Role as a Precursor in Biosynthesis of Bioactive Compounds (in broader context of tryptophan derivatives)

Tryptophan is a crucial precursor for a vast array of bioactive compounds in various organisms. nist.gov In nature, L-tryptophan is the enantiomer primarily used in these biosynthetic pathways. However, the study of D-amino acids and their N-acetylated derivatives is an active area of research. This compound is a synthetic compound and is not known to be a natural precursor in biosynthetic pathways. However, understanding the role of tryptophan derivatives provides a framework for how this synthetic analogue could potentially be used in research or biotechnological applications.

Tryptophan serves as the starting point for the synthesis of neurotransmitters like serotonin (B10506) and melatonin, the vitamin niacin, and plant hormones such as auxins. tandfonline.comnih.gov The indole ring of tryptophan is a versatile scaffold that is modified by a wide range of enzymes to produce these diverse molecules.

The introduction of a chlorine atom onto the tryptophan ring is a modification that can be achieved enzymatically. Flavin-dependent halogenases are enzymes capable of regioselectively halogenating tryptophan, producing compounds like 6-chloro-tryptophan and 7-chloro-tryptophan. nih.gov These halogenated tryptophans can then be incorporated into proteins or serve as precursors for other halogenated natural products. Engineered microorganisms have been developed to produce these halogenated tryptophans, demonstrating the potential for their biotechnological production.

N-acetylation is another important biological modification. N-acetylated amino acids can be involved in various metabolic processes. mdpi.comnih.govresearchgate.net For example, N-acetylaspartate plays a significant role in the brain. researchgate.net While this compound is not a natural metabolite, its structure could make it a useful tool for studying the enzymes involved in tryptophan metabolism and the biosynthesis of tryptophan-derived compounds. It could potentially act as an inhibitor or an alternative substrate for these enzymes, providing insights into their function and mechanism.

Table 2: Tryptophan and its Derivatives as Precursors in Biosynthesis

| Precursor | Biosynthetic Pathway | Key Bioactive Compound(s) | Organism(s) |

|---|---|---|---|

| L-Tryptophan | Serotonin Pathway | Serotonin, Melatonin | Animals |

| L-Tryptophan | Kynurenine Pathway | Niacin (Vitamin B3) | Animals, some microorganisms |

| L-Tryptophan | Auxin Biosynthesis | Indole-3-acetic acid (IAA) | Plants |

| Halogenated Tryptophans (e.g., 6-chloro-tryptophan) | Enzymatic Synthesis | Halogenated natural products | Bacteria, Fungi (via halogenases) |

Structure Activity Relationship Studies Involving N Acetyl 6 Chloro D Tryptophan

Conformational Analysis and Ligand-Receptor Interactions

The biological activity of N-Acetyl-6-chloro-D-tryptophan is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. The conformational flexibility of this molecule, primarily governed by rotation around the backbone (phi, ψ) and sidechain (χ1, χ2) torsional angles, dictates its preferred shape in solution and within a receptor's binding pocket.

Computational studies on the analogous N-acetyl-L-tryptophan-N-methylamide have identified numerous stable conformers. researchgate.netconicet.gov.ar These analyses, performed using ab initio molecular orbital computations, reveal a complex potential energy hypersurface with 36 distinct low-energy structures. conicet.gov.arresearchgate.netconicet.gov.ar The relative stability of these conformers is determined by a delicate balance of intramolecular forces, including sidechain-backbone interactions. researchgate.netconicet.gov.ar While these studies were conducted on the L-enantiomer, the fundamental principles of conformational preference apply to the D-form, highlighting the molecule's capacity to adopt various spatial arrangements to optimize receptor binding.

The interaction with a receptor is a multifaceted process involving several key types of non-covalent bonds:

Halogen Bonding: The chlorine atom at the 6-position of the indole (B1671886) ring is not merely a steric substituent; it can actively participate in ligand-receptor interactions through halogen bonding. nih.govnih.gov This occurs when the electropositive region on the outer side of the chlorine atom (the σ-hole) forms a directional, non-covalent interaction with a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine residue, within the receptor. nih.govacs.org The stability of this halogen bond can significantly enhance binding affinity and is dependent on the specific topology of the receptor's active site. nih.govnih.gov Molecular dynamics simulations have confirmed the crucial role of halogen bonding in stabilizing ligand-receptor complexes. nih.gov

Aromatic Interactions: The indole ring of the tryptophan moiety is critical for binding, often participating in π-π stacking or cation-π interactions with aromatic residues (e.g., tyrosine, phenylalanine) within the receptor's binding site. The binding of ligands to receptors like the acetylcholine binding protein, a homolog of the nicotinic acetylcholine receptor, can cause substantial quenching of intrinsic tryptophan fluorescence, which signals conformational changes and highlights the importance of aromatic residues in ligand recognition. nih.govnih.gov

The combination of its conformational adaptability and the specific chemical properties of its functional groups allows this compound to form a precise and stable complex with its biological targets.

Impact of Halogen Substitution on Biological Potency and Selectivity

The introduction of a halogen atom into a biologically active molecule is a well-established strategy in medicinal chemistry to modulate its properties. In the case of this compound, the chlorine at the 6-position of the indole ring has a profound influence on its biological profile.

Halogenation can significantly enhance the potency, selectivity, and metabolic stability of tryptophan derivatives. nih.gov The specific placement of the halogen is critical; structure-activity relationship studies on various halogenated tryptophans have demonstrated that the position of substitution directly affects biological activity. nih.gov Flavin-dependent halogenase (FDH) enzymes, for instance, exhibit powerful regioselectivity, enabling the precise installation of a halogen at a specific position on the tryptophan indole ring, such as C5, C6, or C7. nih.govnih.gov This enzymatic precision underscores the importance of atom placement for achieving desired biological effects.

The benefits of halogen substitution can be attributed to several factors:

Enhanced Binding Affinity: As discussed, the chlorine atom can form halogen bonds, providing an additional anchor point to the receptor and increasing binding affinity. nih.govnih.gov

Increased Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, potentially enhancing bioavailability. nih.gov

Modulated Metabolic Stability: Halogenation can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the molecule's half-life and duration of action.

Research has consistently shown that halogenation is not a trivial modification. For example, the efficacy of the antibiotic vancomycin is greatly diminished upon removal of its chlorine atoms. nih.gov This principle extends to tryptophan derivatives, where the presence and position of the halogen are key determinants of their therapeutic potential.

Influence of N-Acetylation on Activity and Cellular Uptake

The N-acetyl group on this compound plays a crucial role in modifying its chemical properties, which in turn affects its biological activity and its transport into cells. N-acetylation is a common biochemical reaction that can increase a molecule's stability and alter its interactions with biological systems. medchemexpress.comnih.govpeerj.comnih.govnih.gov

One of the most significant consequences of N-acetylation on amino acids is the alteration of their cellular uptake mechanism. Unmodified amino acids like leucine are typically transported into cells by specific amino acid transporters, such as the L-type amino acid transporter (LAT1). However, research has shown that N-acetylation can switch this preference. For instance, N-acetyl-L-leucine is no longer a substrate for LAT1 but is instead taken up by monocarboxylate transporters (MCTs), such as MCT1, and organic anion transporters (OAT1 and OAT3). dntb.gov.uaresearchgate.netsemanticscholar.orgnih.gov

This "transporter switching" has profound implications:

Bypassing Rate-Limiting Steps: By using different transporters, N-acetylated amino acids can bypass the potentially saturated and rate-limiting uptake pathways of their unmodified counterparts. nih.gov

Altered Bioavailability: MCTs are widely expressed throughout the body, which can lead to broader tissue distribution of the N-acetylated compound. nih.gov

Prodrug Potential: N-acetylation can effectively turn an amino acid into a prodrug. Once inside the cell, the acetyl group can be cleaved by intracellular acylases, releasing the active amino acid. This strategy allows for more efficient delivery of the amino acid into the cell. researchgate.net

Stereochemical Implications in Bioactivity (D- vs L-enantiomers)

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. Enzymes, receptors, and transporters are chiral environments that can differentiate between the enantiomers (D and L forms) of a molecule, often leading to one enantiomer being active while the other is inactive or has a different activity profile. mdpi.comnih.gov

This principle is clearly demonstrated in studies directly comparing N-acetyl-L-tryptophan (L-NAT) and N-acetyl-D-tryptophan (D-NAT). In cellular models of amyotrophic lateral sclerosis (ALS), L-NAT was found to be neuroprotective, rescuing motor neuron-like cells from cell death. In stark contrast, D-NAT showed no protective effect. nih.gov

The difference in activity was attributed to the stereospecific interaction with the neurokinin-1 receptor (NK-1R). Molecular modeling confirmed that L-NAT forms a more stable complex with the receptor than D-NAT does. nih.gov This selective interaction allows L-NAT to inhibit downstream pathological pathways, including the release of substance P and the activation of caspases, which are involved in apoptosis. nih.gov

This stereoselectivity is a common theme in pharmacology. The biological machinery often has a strict preference for one stereoisomer over another. For example, enzymes involved in tryptophan metabolism can be highly specific for the L-enantiomer. researchgate.net Studies comparing the effects of D- and L-tryptophan have shown differences in their metabolism and clearance from plasma. nih.gov This inherent chirality in biological systems means that the D-configuration of this compound is a crucial feature that will dictate its specific interactions, metabolic fate, and ultimate biological function, distinguishing it entirely from its L-counterpart.

Analytical and Characterization Techniques for N Acetyl 6 Chloro D Tryptophan

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of chiral molecules like N-Acetyl-6-chloro-D-tryptophan, enabling the separation of the D-enantiomer from its L-counterpart and the assessment of chemical purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric separation and purity analysis of non-volatile compounds. For chiral molecules, the use of a Chiral Stationary Phase (CSP) is indispensable.

Detailed research on the separation of closely related tryptophan derivatives has demonstrated the efficacy of zwitterionic CSPs. For instance, the enantiomers of 6-chlorotryptophan have been successfully resolved using a Cinchona alkaloid-based zwitterionic CSP, such as CHIRALPAK® ZWIX(+). researchgate.net This type of stationary phase can effectively separate chiral acids, amines, and amino acids without the need for prior chemical derivatization. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for separating 6-chlorotryptophan enantiomers consists of a methanol/water mixture (e.g., 98/2 v/v) containing additives like formic acid (FA) and diethylamine (B46881) (DEA). researchgate.net These additives help to control the ionization state of the analyte and the stationary phase, enhancing the chiral recognition process. This methodology allows for the accurate determination of enantiomeric purity, with studies on 6-chloro-L-tryptophan achieving purity levels greater than 99.0%. researchgate.net

Table 1: Illustrative HPLC Parameters for Chiral Separation of Tryptophan Derivatives

| Parameter | Value |

| Column | CHIRALPAK® ZWIX(+) |

| Mobile Phase | Methanol/H₂O (98/2) with 25–75 mM Formic Acid and 20–50 mM Diethylamine |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at 280 nm |

| Separation Factor (α) | > 1.25 for baseline separation |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the quantitative analysis of volatile and thermally stable compounds. However, amino acids and their N-acetylated derivatives are non-volatile due to their polar and zwitterionic nature. nih.gov Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to convert the analyte into a volatile and thermally stable form.

The derivatization process for N-acetylated amino acids typically involves a two-step procedure:

Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or ethyl ester) by reacting with an alcohol in the presence of an acid catalyst.

Acylation/Silylation: The active hydrogens on the indole (B1671886) nitrogen and amide groups are replaced with nonpolar groups. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are known for their stability.

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate quantification. For quantitative analysis, a stable isotope-labeled internal standard of this compound would ideally be used to correct for variations in sample preparation and instrument response. The mass spectrum of the derivatized analyte will show characteristic fragment ions, which are used for identification and quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and vibrational properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR would be used to confirm the identity and structure of this compound.

¹H NMR: The proton NMR spectrum would provide a unique pattern of signals corresponding to each hydrogen atom in the molecule. Key expected signals include:

A singlet for the methyl protons of the N-acetyl group, typically around 2.0 ppm.

Multiplets for the α-CH and β-CH₂ protons of the amino acid backbone.

A set of aromatic protons for the indole ring. The chlorine atom at the C6 position would influence the chemical shifts and splitting patterns of the adjacent protons (H5 and H7). H5 would likely appear as a doublet, H7 as a doublet of doublets, and H4 as a doublet.

A broad singlet for the indole N-H proton.

A signal for the amide N-H proton, which may show coupling to the α-CH proton.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The chemical shifts would confirm the presence of the carbonyl carbons (from the carboxylic acid and the acetyl group), the aromatic carbons of the 6-chloroindole (B17816) ring, and the aliphatic carbons of the side chain. The C6 carbon, directly bonded to the chlorine atom, would exhibit a characteristic chemical shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the complete structural assignment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.0 | Singlet |

| β-CH₂ | ~3.2 - 3.4 | Multiplet |

| α-CH | ~4.7 - 4.9 | Multiplet |

| Aromatic H2 | ~7.2 | Singlet |

| Aromatic H4 | ~7.6 | Doublet |

| Aromatic H5 | ~7.1 | Doublet of Doublets |

| Aromatic H7 | ~7.5 | Doublet |

| Indole N-H | >10.0 | Broad Singlet |

| Amide N-H | ~8.0 | Doublet |

Vibrational spectroscopy, particularly Fourier-Transform Raman (FT-Raman) spectroscopy, provides a detailed "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds. nih.gov The FT-Raman spectrum of this compound would be characterized by a series of specific bands corresponding to its distinct functional groups.

Key characteristic bands would include:

Indole Ring Vibrations: The spectrum would be dominated by strong bands characteristic of the indole ring. Notable bands include the W3 mode (indole ring breathing) around 1550 cm⁻¹ and the Fermi doublet around 1360 cm⁻¹ and 1340 cm⁻¹. nih.gov

C-Cl Stretching: A band corresponding to the stretching vibration of the carbon-chlorine bond on the aromatic ring is expected, typically in the 600-800 cm⁻¹ region. researchgate.net

Amide Vibrations: The N-acetyl group gives rise to characteristic amide bands. The Amide I band (primarily C=O stretch) would appear around 1650 cm⁻¹, and the Amide III band would be visible in the 1250-1300 cm⁻¹ range. researchgate.net

Carboxylic Acid Vibrations: The C=O stretching of the carboxylic acid group would be found around 1700-1725 cm⁻¹.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations would be observed in the 2800-3100 cm⁻¹ region.

The combination of these specific vibrational frequencies provides a unique spectral signature that can be used for identification and to detect subtle changes in the molecular structure.

Optical Purity Determination Methodologies

The determination of optical purity, or enantiomeric excess (e.e.), is critical for chiral compounds. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture.

The primary method for determining the optical purity of this compound is chiral HPLC, as described in section 5.1.1. researchgate.net By achieving baseline separation of the D- and L-enantiomers, their respective peak areas can be integrated from the resulting chromatogram. The enantiomeric excess is then calculated using the following formula:

e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100

Where:

Area_D is the peak area of the desired D-enantiomer.

Area_L is the peak area of the undesired L-enantiomer.

This method is highly accurate and is the standard for assessing the enantiomeric integrity of chiral pharmaceutical compounds and intermediates. An optical purity of >99% indicates that the sample contains more than 99.5% of the desired enantiomer and less than 0.5% of the other. researchgate.net

Applications and Future Directions in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Novel Pharmacological Agents

The unique structural features of N-Acetyl-6-chloro-D-tryptophan make it a valuable starting point for the design and synthesis of new drugs. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov

Optically pure amino acids and their derivatives are fundamental building blocks in asymmetric synthesis. This compound can serve as a chiral precursor for the synthesis of more complex, enantiomerically pure molecules. researchgate.net Chiral auxiliaries are instrumental in controlling the stereochemistry of chemical reactions, a critical aspect in the synthesis of pharmaceuticals where different enantiomers can have vastly different biological activities. researchgate.net The Schöllkopf chiral auxiliary, for example, is a well-established tool for the asymmetric synthesis of tryptophan analogues. researchgate.netnih.gov Synthesizing halogenated tryptophans can be achieved through methods like palladium-mediated heteroannulation, which allows for the creation of optically active derivatives on a large scale. researchgate.net The resulting halogenated tryptophan analogues can then be incorporated into peptides or used as scaffolds for creating diverse small molecules. rsc.orgnih.gov

Table 1: Synthetic Strategies for Tryptophan Analogues

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| Schöllkopf Chiral Auxiliary | Utilizes a chiral glycine (B1666218) equivalent to introduce stereocenters with high control. | High diastereoselectivity for producing unnatural S-amino acids. | researchgate.netnih.gov |

| Palladium-Mediated Heteroannulation | A reaction involving substituted o-iodoanilines and an internal alkyne to form the indole (B1671886) ring. | Enables concise and large-scale synthesis of optically active tryptophan derivatives. | researchgate.net |

| Strecker Synthesis | A three-component reaction involving an aldehyde, ammonia (B1221849) (or an amine), and cyanide to form an α-aminonitrile, which is then hydrolyzed. | Adaptable for various indole variants to produce different tryptophan analogues. | rsc.org |

| Chemoenzymatic Methods | Combines chemical synthesis with enzymatic reactions, often using enzymes like acylases for stereoselective transformations. | Leverages the high stereoselectivity of enzymes to resolve racemic mixtures and produce optically pure compounds. | chemicalbook.com |

Halogenated tryptophan derivatives are actively explored as modulators of enzyme activity. The position and type of halogen can significantly influence biological activity. For instance, N-acetyl-L-tryptophan has been identified as a noncompetitive inhibitor of tryptophanase, a bacterial enzyme involved in biofilm formation. nih.gov While this finding pertains to the L-isomer, it highlights the potential of N-acetylated tryptophans to act as enzyme inhibitors. The D-isomer, this compound, could be investigated as an inhibitor for enzymes that recognize D-amino acids, which are notably present in bacterial cell walls. Furthermore, halogenated amino acids can serve as probes to study enzyme mechanisms and substrate specificity in various metabolic pathways, such as the kynurenine (B1673888) and serotonin (B10506) pathways.

Advanced Research Tool in Protein Chemistry and Biochemistry

Beyond drug development, halogenated tryptophans are powerful tools for fundamental research in protein science. The introduction of a halogen atom provides a unique probe that can be used to study protein environments.

Tryptophan is a primary source of intrinsic protein fluorescence, making it a natural probe for studying protein structure and dynamics. nih.govacs.org However, its complex photophysics can sometimes be a limitation. nih.gov Tryptophan analogues with altered spectroscopic properties, such as shifted absorption and emission maxima, can overcome these challenges. nih.govacs.org Halogenation can modify the electronic properties of the indole ring, thereby altering its fluorescence. This allows researchers to introduce a unique spectroscopic signature into a protein. acs.org By incorporating an analogue like 6-chlorotryptophan into a specific site within a protein, its signal can be distinguished from that of native tryptophan residues, enabling more precise studies of local protein conformation, ligand binding, and protein-protein interactions. acs.org

Table 2: Comparison of Tryptophan and a Fluorescent Analogue

| Property | Tryptophan | Ac-Trp-1-OMe (Analogue) | Advantage of Analogue | Reference |

|---|---|---|---|---|

| Emission Maxima | Standard | Substantially red-shifted | Emission signals can be isolated from native tryptophans. | acs.org |

| Molar Extinction Coefficient | Standard | Greater | Potentially more sensitive for detection. | acs.org |

| Stokes Shift | Standard | Larger | Better separation between excitation and emission wavelengths. | acs.org |

Emerging Therapeutic Prospects

While research on this compound itself is specific, studies on related N-acetylated tryptophan isomers provide compelling insights into potential therapeutic applications. N-acetyl-L-tryptophan (L-NAT) has demonstrated neuroprotective effects in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. nih.govnih.gov In ALS models, L-NAT was found to rescue motor neurons from cell death by inhibiting the release of mitochondrial cytochrome c, a key step in apoptosis. nih.gov In Alzheimer's models, L-NAT administration was associated with reduced cognitive decline and lower levels of neuroinflammatory markers. nih.govnih.gov

Crucially, studies have shown that the stereochemistry is vital for this activity; N-acetyl-D-tryptophan (D-NAT) did not show the same protective effect in the ALS models. nih.gov This suggests that the biological targets, such as the neurokinin-1 receptor (NK-1R), are stereospecific. nih.gov While D-NAT was inactive in that context, this does not preclude this compound from having other, distinct therapeutic activities. The presence of the chlorine atom could alter its binding profile to different receptors or enzymes, potentially leading to novel therapeutic applications, for example, as a protease inhibitor. nih.gov

Future Research Directions and Challenges in the Field of Halogenated Tryptophan Analogues

The field of halogenated tryptophan analogues is dynamic, with significant opportunities and challenges on the horizon. A major challenge lies in their synthesis. Traditional chemical halogenation methods often require harsh conditions and toxic reagents, and achieving high regio- and stereoselectivity can be difficult. technologypublisher.comtandfonline.com

Future research is increasingly focused on biocatalysis and synthetic biology to overcome these hurdles. The use of halogenase enzymes, which can perform site- and region-specific halogenation under mild, environmentally friendly conditions, is a particularly promising avenue. tandfonline.comrsc.org Researchers are engineering these enzymes to expand their substrate scope and create a wider variety of halogenated compounds. nih.govtandfonline.com A chemoenzymatic route has been developed that combines biocatalytic halogenation with dynamic stereoinversion to produce non-natural D-tryptophan derivatives. acs.org

Key future directions include:

Expanding the Biocatalytic Toolbox: Discovering and engineering new halogenases to produce a broader array of halogenated tryptophans with high efficiency and selectivity. technologypublisher.comtandfonline.com

Protein Engineering: Incorporating halogenated tryptophans into peptides and proteins to create novel therapeutics with enhanced stability and efficacy or to serve as precision probes for biological studies. nih.gov

Elucidating New Biological Roles: Screening halogenated tryptophan analogues against a wide range of biological targets to uncover new therapeutic potentials, from antimicrobials to central nervous system agents.

Sustainable Production: Developing scalable, environmentally benign production methods for these valuable compounds, moving away from traditional chemical synthesis towards bio-based manufacturing platforms. technologypublisher.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Acetyl-6-chloro-D-tryptophan with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chloroacetylation of D-tryptophan followed by regioselective chlorination. Enantiomeric purity can be optimized using chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution. Reaction parameters like temperature (20–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of chlorinating agents (e.g., N-chlorosuccinimide) must be systematically tested. Post-synthesis characterization via H/C NMR and polarimetry is critical to confirm stereochemical integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple spectroscopic methods:

- NMR : Compare H and C chemical shifts with published data for analogous tryptophan derivatives (e.g., N-Acetyl-D-phenylalanine ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify characteristic amide (1650–1680 cm) and indole N–H stretches (3400 cm).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What stability studies are required for this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation products via HPLC-UV or LC-MS. Stability-indicating methods should resolve the compound from potential hydrolyzed byproducts (e.g., free tryptophan or chloroacetyl derivatives). Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes).

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and cytochrome P450 interactions.

- Docking Studies : Map interactions with plasma proteins (e.g., human serum albumin) to predict bioavailability. Validate predictions with in vitro Caco-2 cell assays .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare bioactivity datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and negative controls.

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).

- Batch Variability Testing : Assess whether synthetic batch impurities (e.g., residual solvents) influence bioactivity .

Q. How can researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?

- Methodological Answer :

- Dose-Response Curves : Use rodent models (e.g., Sprague-Dawley rats) with escalating doses (1–100 mg/kg) to establish therapeutic windows.

- Behavioral Assays : Pair with microdialysis to correlate serotonin/dopamine levels in cerebrospinal fluid.

- Histopathology : Post-mortem analysis of brain tissue for neuroinflammatory markers (e.g., GFAP) ensures safety profiling. Include a control group receiving unmodified D-tryptophan for comparative analysis .

Methodological Guidelines

-

Data Reporting Standards :

- Include raw spectral data (NMR, MS) in supplementary materials.

- Report enantiomeric excess (ee) values and chromatographic conditions (column type, mobile phase).

- Disclose synthetic yields and purification methods (e.g., recrystallization solvents).

-

Contradiction Resolution Framework :

Step Action Example 1 Identify conflicting datasets Bioactivity in Study A (IC = 10 μM) vs. Study B (IC = 50 μM) 2 Audit methodological variables Differences in cell lines (HEK293 vs. SH-SY5Y) or assay pH 3 Replicate under standardized conditions Use identical cell lines, buffers, and equipment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.